molecular formula C17H21NO3 B14344320 5-Cyclohexyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione CAS No. 101582-76-7

5-Cyclohexyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione

Cat. No.: B14344320
CAS No.: 101582-76-7
M. Wt: 287.35 g/mol
InChI Key: NYQWPBVVXZDZFA-UHFFFAOYSA-N
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Description

5-Cyclohexyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione is a chemical compound known for its unique structure and properties. It belongs to the class of oxazinanones, which are six-membered cyclic urethanes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione can be achieved through several methods. One notable method involves the intramolecular cyclization of amino acid-derived diazoketones via silica-supported perchloric acid (HClO4) catalysis. This reaction proceeds under metal-free conditions and is promoted by eco-friendly silica-supported HClO4 as the catalyst and methanol as the solvent. This method enables the synthesis of various 1,3-oxazinane-2,5-diones under mild reaction conditions and in good yields (up to 90%) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process, ensuring high yields and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

5-Cyclohexyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can undergo reversible cyclization to form more stable cyclic carbamates or undergo elimination to form other products. These reactions are influenced by the compound’s structure and the conditions under which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclohexyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

101582-76-7

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

5-cyclohexyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione

InChI

InChI=1S/C17H21NO3/c1-18-15(19)17(12-21-16(18)20,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3

InChI Key

NYQWPBVVXZDZFA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(COC1=O)(C2CCCCC2)C3=CC=CC=C3

Origin of Product

United States

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